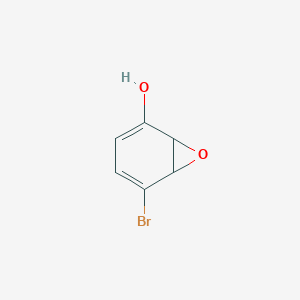
4-Bromophenol-2,3-epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenol-2,3-epoxide is an epoxide.
4-Bromophenol-2, 3-epoxide belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms).
Applications De Recherche Scientifique
Synthetic Applications
4-Bromophenol-2,3-epoxide serves as a versatile intermediate in organic synthesis. Its epoxide functionality allows for various ring-opening reactions, which are crucial in the synthesis of complex organic molecules.
Epoxide Ring Opening Reactions
The compound is often utilized in the synthesis of alkaloids and terpenoids. For instance, studies have demonstrated that the epoxide can undergo regioselective ring-opening reactions to yield valuable synthetic intermediates. This method has been employed to develop high-yield synthetic routes for various natural products, showcasing its utility in advancing synthetic organic chemistry .
Synthesis of Bioactive Compounds
Research indicates that this compound can be transformed into bioactive compounds through selective nucleophilic additions. This application is particularly relevant in the pharmaceutical industry, where such transformations can lead to the development of new therapeutic agents .
Pharmaceutical Applications
The compound's unique chemical structure allows it to play a role in drug metabolism and toxicity studies.
Metabolic Studies
This compound has been identified as a metabolite of bromobenzene, which is known for its hepatotoxic effects. Studies have shown that the epoxide can covalently bind to liver proteins, leading to toxicological consequences. Understanding these interactions is vital for assessing the safety profiles of brominated compounds .
Antimicrobial Properties
Research has suggested that derivatives of 4-bromophenol exhibit antimicrobial activity. The epoxide form may enhance this activity due to its ability to react with biological nucleophiles, potentially leading to the development of new antimicrobial agents .
Environmental Applications
The environmental significance of this compound lies in its role as a pollutant and its biodegradation potential.
Biodegradation Studies
Studies have highlighted the ability of certain bacterial strains, such as Arthrobacter chlorophenolicus, to degrade 4-bromophenol and its epoxide form. This biodegradation pathway is essential for bioremediation efforts aimed at reducing environmental contamination from brominated phenols .
Environmental Toxicology
The compound's persistence in the environment raises concerns regarding its toxicity to aquatic life and potential bioaccumulation. Research into its degradation pathways is crucial for understanding its environmental impact and developing strategies for pollution management .
Case Studies and Research Findings
The following table summarizes key studies related to the applications of this compound:
Propriétés
Formule moléculaire |
C6H5BrO2 |
|---|---|
Poids moléculaire |
189.01 g/mol |
Nom IUPAC |
5-bromo-7-oxabicyclo[4.1.0]hepta-2,4-dien-2-ol |
InChI |
InChI=1S/C6H5BrO2/c7-3-1-2-4(8)6-5(3)9-6/h1-2,5-6,8H |
Clé InChI |
NIXDKVLCYSTGRG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2C(O2)C(=C1)Br)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















